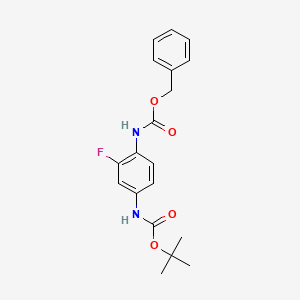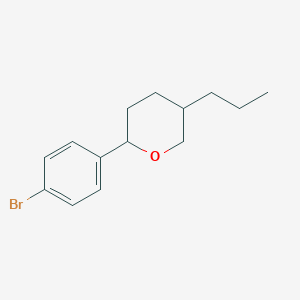
(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C13H7ClFIO and a molecular weight of 360.55 g/mol . This compound is characterized by the presence of chloro, iodo, and fluoro substituents on a methanone backbone, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone typically involves the reaction of fluorobenzene with 2-chloro-5-iodobenzoic acid . The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For instance, the reaction can be performed in dichloromethane at low temperatures (0-5°C) to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized methanones .
Wissenschaftliche Forschungsanwendungen
(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The chloro, iodo, and fluoro substituents play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: Similar in structure but with a different position of the fluoro group.
(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone: Contains an amino group instead of an iodo group.
Uniqueness
(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C13H7ClFIO |
|---|---|
Molekulargewicht |
360.55 g/mol |
IUPAC-Name |
(2-chloro-5-iodophenyl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClFIO/c14-11-6-5-8(16)7-10(11)13(17)9-3-1-2-4-12(9)15/h1-7H |
InChI-Schlüssel |
NBNWBYBIWFCBOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)I)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)
![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)











![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)
